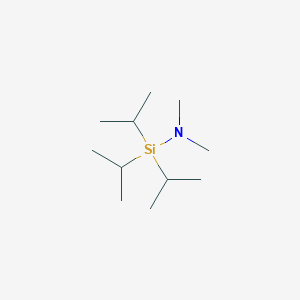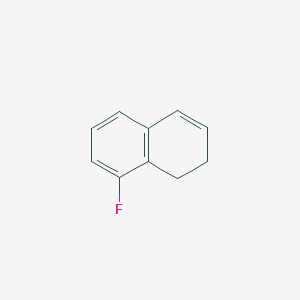![molecular formula C5H10N4O2 B063741 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane CAS No. 166192-72-9](/img/structure/B63741.png)
6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane, also known as ETNB, is a chemical compound that belongs to the family of nitroimidazoles. It is a potent nitroimidazole derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. ETNB has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.
Wirkmechanismus
The mechanism of action of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane involves the generation of reactive oxygen species (ROS) and nitric oxide (NO) in bacterial cells. The ROS and NO cause damage to the bacterial DNA, leading to bacterial cell death. 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane has also been found to inhibit the activity of bacterial enzymes involved in DNA replication and cell division.
Biochemische Und Physiologische Effekte
6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane has been found to exhibit a wide range of biochemical and physiological effects in various cell types. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels) in tumor tissues, and modulate the immune response in bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane is its potent antibacterial activity against a wide range of bacterial strains. This makes it a valuable tool for studying bacterial infections in vitro. However, the high toxicity of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane limits its use in vivo. Additionally, the synthesis of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane is complex and requires specialized equipment, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane. One potential direction is the development of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the potential of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane as a therapeutic agent for the treatment of bacterial infections and cancer. Finally, the use of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane as a tool for studying bacterial DNA replication and cell division could lead to the development of new antibacterial agents.
Synthesemethoden
The synthesis of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane involves the reaction of 1,2,4-triazole with ethyl iodide, followed by the nitration of the resulting compound with nitric acid. The final product is obtained by cyclization of the nitro compound with formaldehyde. The yield of 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane is typically around 50%.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane has also been found to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, 6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane has been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
Eigenschaften
CAS-Nummer |
166192-72-9 |
|---|---|
Produktname |
6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane |
Molekularformel |
C5H10N4O2 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
6-ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H10N4O2/c1-2-5-7-3-6(9(10)11)4-8(5)7/h5H,2-4H2,1H3 |
InChI-Schlüssel |
VUHDEXOCPNGIMO-UHFFFAOYSA-N |
SMILES |
CCC1N2N1CN(C2)[N+](=O)[O-] |
Kanonische SMILES |
CCC1N2N1CN(C2)[N+](=O)[O-] |
Synonyme |
1,3,5-Triazabicyclo[3.1.0]hexane,6-ethyl-3-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



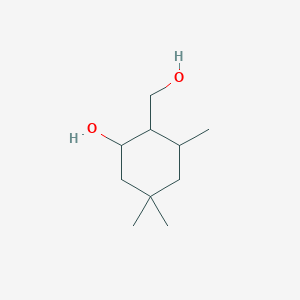
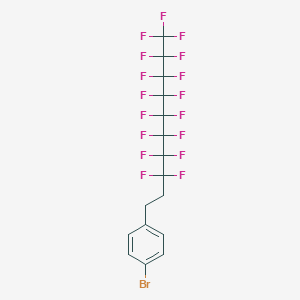
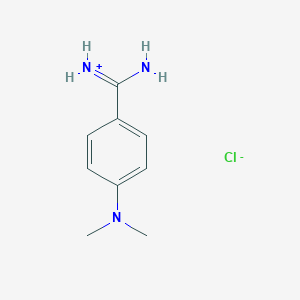
![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)
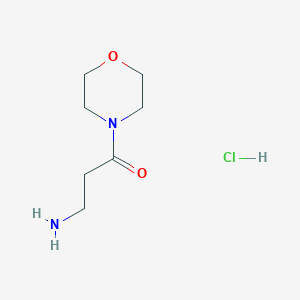
![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)
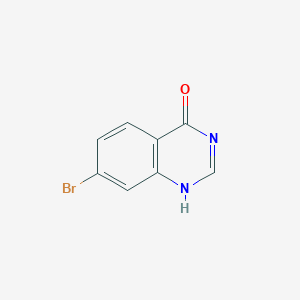
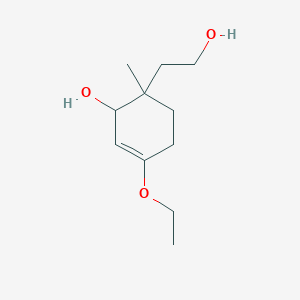
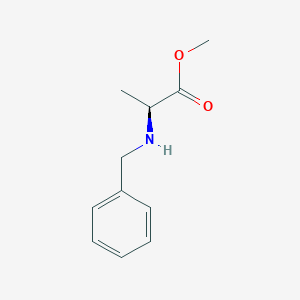
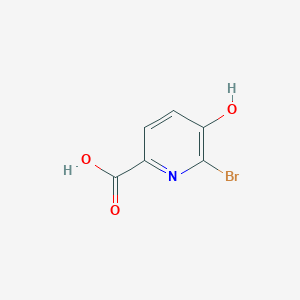
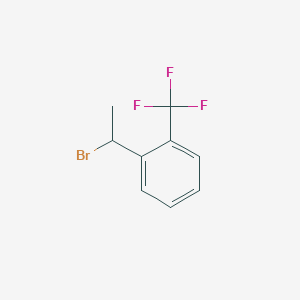
![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)
